molecular formula C11H15BrO B8532558 3-(2-Bromobutyl)phenyl methyl ether

3-(2-Bromobutyl)phenyl methyl ether

Cat. No. B8532558
M. Wt: 243.14 g/mol
InChI Key: CYPKEXQSELBPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromobutyl)phenyl methyl ether is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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properties

Product Name

3-(2-Bromobutyl)phenyl methyl ether

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(2-bromobutyl)-3-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10H,3,7H2,1-2H3

InChI Key

CYPKEXQSELBPNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=CC=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-{[3-(methyloxy)phenyl]methyl}propyl methanesulfonate (52) (4.66 g, 18.0 mmol) in acetone (60 mL) was added LiBr (3.13 g, 36.1 mmol). The reaction mixture was refluxed under nitrogen for 8 h. Another 0.80 g of LiBr was added, and the reflux was continued for 1 h. Cooled to room temperature, the solid was filtered off and washed with acetone. The filtrate was concentrated to give the crude product as a brown oil. The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (100:1) to give 2.07 g (47%) of the title compound (53) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.06 (t, J=7.2 Hz, 3H), 1.70-1.82 (m, 1H), 1.83-1.95 (m, 1H), 3.10-3.20 (m, 2H), 3.80 (s, 3H), 4.10-4.20 (m, 1H), 6.75-6.85 (m, 3H), 7.22 (t, J=7.9 Hz, 1H).
Name
1-{[3-(methyloxy)phenyl]methyl}propyl methanesulfonate
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two

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